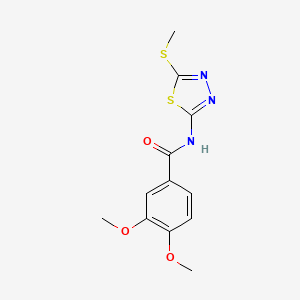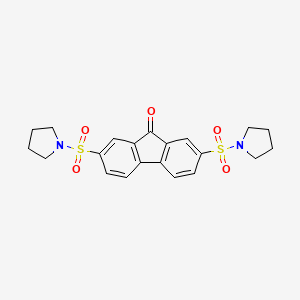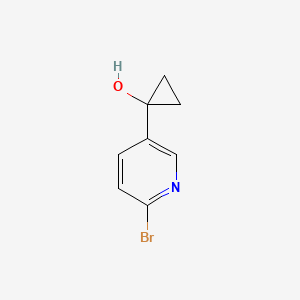![molecular formula C19H26N2O2 B2968214 [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone CAS No. 2411262-68-3](/img/structure/B2968214.png)
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone, also known as CP-122,721, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, this compound modulates the release of dopamine in the brain, which is involved in the regulation of reward and motivation. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the inhibition of the cAMP signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it has high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. In vivo studies have shown that it can modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the function of this receptor. It also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments. It is also relatively expensive compared to other compounds, which can limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone. One area of interest is the development of more potent and selective D3 receptor antagonists for use in drug discovery. Another area of interest is the investigation of the role of the D3 receptor in various diseases and disorders, including addiction, depression, and schizophrenia. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to better understand its potential as a drug candidate.
Synthesemethoden
The synthesis of [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone involves a multi-step process that starts with the reaction of 2-(4-bromomethyl)phenol with N-cyclobutylaziridine in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In pharmacology, it has been used as a tool compound to study the function of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. In neuroscience, it has been used to study the role of the dopamine system in drug addiction and other behavioral disorders.
Eigenschaften
IUPAC Name |
[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-11-4-1-5-12-20)17-9-2-3-10-18(17)23-14-16-13-21(16)15-7-6-8-15/h2-3,9-10,15-16H,1,4-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYZHUGWXLPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2OCC3CN3C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)

![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)



![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2968143.png)

![2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2968145.png)


![7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2968150.png)
![5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2968153.png)

